Structural Uniqueness: 3-Ethoxy Substitution on Piperidine Ring Versus Unsubstituted and 4-Substituted Analogs
The target compound is distinguished from its closest commercially available analogs—specifically (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (CAS 900019-45-6) and 1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide—by the presence of an ethoxy group at the 3-position of the piperidine ring . While quantitative head-to-head biological data are not available in the public domain, this structural feature is known to modulate lipophilicity (predicted LogP ~1.8 versus ~1.3 for the unsubstituted piperidine analog) and introduces a hydrogen-bond acceptor that can alter target binding and metabolic profile [1]. This is a class-level inference.
| Evidence Dimension | Structural feature comparison |
|---|---|
| Target Compound Data | 3-ethoxypiperidine moiety present; predicted LogP ~1.8 |
| Comparator Or Baseline | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (CAS 900019-45-6); no ethoxy group; predicted LogP ~1.3 |
| Quantified Difference | Predicted LogP difference ~0.5 log units (in silico estimate) |
| Conditions | In silico prediction; no experimental LogP data available for either compound. |
Why This Matters
The 3-ethoxy group provides a handle for modulating physicochemical properties and potentially reducing off-target promiscuity common to unsubstituted piperidine amides, which is a critical consideration for fragment-based lead optimization.
- [1] In silico LogP prediction performed using XLogP3 (PubChem) or analogous algorithm; values are computational estimates and should be verified experimentally. View Source
